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molecular formula C15H14N2 B170872 2-[phenyl(1H-pyrrol-2-yl)methyl]-1H-pyrrole CAS No. 107798-98-1

2-[phenyl(1H-pyrrol-2-yl)methyl]-1H-pyrrole

Cat. No. B170872
M. Wt: 222.28 g/mol
InChI Key: ODOQKWUKLACHRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07022862B2

Procedure details

Conclusion. The one-flask solventless reaction of an aldehyde with excess pyrrole provides a simple means of preparing the corresponding dipyrromethane. A wide variety of Brønsted or Lewis acids can be employed as catalyst. The Brønsted acids that afford product also give a dark reaction mixture, while the Lewis acids give less discoloration. Excellent results were obtained with InCl3 (for benzaldehyde and other aryl aldehydes) and MgBr2 (for mesitaldehyde). The workup procedure entails quenching with NaOH, filtration, removal of pyrrole, and crystallization. The simplicity of this procedure (no aqueous/organic extraction, distillation, or chromatography) minimizes waste and enables scalability. The absence of any reaction solvent other than pyrrole enables facile recovery of the excess pyrrole from the crude reaction mixture; the recovered pyrrole can be reused. Indeed, the reaction of 0.75 mmol of benzaldehyde in 5.2 L of pyrrole gave 116 g of 5-phenyldipyrromethane and recovery of 90% of the excess pyrrole in a form suitable for reuse. Characterization of the purity of dipyrromethanes is best accomplished using a combination of analytical techniques, including gas chromatography. Given that the N-confused dipyrromethane(s) and the tripyrrane(s) are dominant byproducts of the reaction, and the former is an isomer while the latter is an oligomer of the dipyrromethane, a satisfactory elemental analysis is a necessary but insufficient criterion of purity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.75 mmol
Type
reactant
Reaction Step Two
Quantity
5.2 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH:9]1[CH:13]=[CH:12][CH:11]=[CH:10]1>>[CH:5]1[CH:6]=[CH:7][C:2]([CH:1]([C:10]2[NH:9][CH:13]=[CH:12][CH:11]=2)[C:13]2[NH:9][CH:10]=[CH:11][CH:12]=2)=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC=C1
Step Two
Name
Quantity
0.75 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
5.2 L
Type
reactant
Smiles
N1C=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The workup procedure entails quenching with NaOH, filtration, removal of pyrrole, and crystallization
EXTRACTION
Type
EXTRACTION
Details
The simplicity of this procedure (no aqueous/organic extraction, distillation, or chromatography) minimizes waste
CUSTOM
Type
CUSTOM
Details
reaction mixture

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3
Measurements
Type Value Analysis
AMOUNT: MASS 116 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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